molecular formula C6H5ClFNO B577385 (3-Chloro-5-fluoropyridin-2-yl)methanol CAS No. 1227563-98-5

(3-Chloro-5-fluoropyridin-2-yl)methanol

Cat. No.: B577385
CAS No.: 1227563-98-5
M. Wt: 161.56
InChI Key: ITAHMGJQWMZGEX-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol typically involves the fluorination and chlorination of pyridine derivatives. One common method includes the reaction of 3-chloro-5-fluoropyridine with formaldehyde under basic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (3-chloro-5-fluoropyridin-2-yl)carboxylic acid, while substitution with an amine can produce (3-amino-5-fluoropyridin-2-yl)methanol.

Scientific Research Applications

(3-Chloro-5-fluoropyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-3-fluoropyridin-2-yl)methanol: Similar in structure but with different positions of chlorine and fluorine atoms.

    2-Chloro-5-fluoropyrimidine: Another fluorinated pyridine derivative with different functional groups.

Uniqueness

(3-Chloro-5-fluoropyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(3-Chloro-5-fluoropyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClFNO. The compound features a pyridine ring with chlorine and fluorine substituents at the 3 and 5 positions, respectively, along with a hydroxymethyl group at the 2 position. This specific substitution pattern is crucial for its biological activity and reactivity.

The biological activity of this compound primarily involves its interaction with various biomolecules, particularly enzymes and receptors. The compound has been shown to bind to specific targets, influencing their activity and leading to various biological effects. For example, it has been implicated in modulating inflammatory responses through interactions with p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular stress responses and inflammation .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In vitro evaluations demonstrated that derivatives of this compound exhibited significant inhibitory effects against several gram-positive bacterial strains. For instance, novel derivatives based on the pyridine structure showed minimum inhibitory concentrations (MICs) that were markedly lower than those of standard antibiotics like linezolid .

CompoundMIC (µg/mL)Activity
This compound derivative 7j0.25Stronger than linezolid
Linezolid2.0Standard antibiotic

This suggests that further development of these derivatives could lead to new antibacterial agents effective against resistant strains.

Cytotoxicity

Cytotoxicity assays using the HeLa cell line revealed that certain derivatives of this compound exhibit dose-dependent cytotoxic effects. For example, compound 7j demonstrated cell survival rates above 85% at concentrations lower than its MIC, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

  • Study on Antibacterial Derivatives : A recent study synthesized several derivatives based on this compound and evaluated their antibacterial properties. Compound 7j was identified as particularly potent against resistant bacterial strains, with a notable ability to inhibit biofilm formation—a critical factor in bacterial virulence .
  • Inflammation Modulation : Another study explored the interaction of this compound with p38 MAPK pathways, revealing its potential role in treating inflammatory diseases. The findings suggested that the compound could inhibit pro-inflammatory cytokine production, offering a pathway for therapeutic intervention in conditions like rheumatoid arthritis .

Properties

IUPAC Name

(3-chloro-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAHMGJQWMZGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856618
Record name (3-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-98-5
Record name (3-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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